molecular formula C10H20N2O4 B4503688 N,N'-bis(1-hydroxybutan-2-yl)oxamide CAS No. 61051-12-5

N,N'-bis(1-hydroxybutan-2-yl)oxamide

Cat. No.: B4503688
CAS No.: 61051-12-5
M. Wt: 232.28 g/mol
InChI Key: YNYOSLMALKKKEK-UHFFFAOYSA-N
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Description

N,N'-bis(1-hydroxybutan-2-yl)oxamide is a useful research compound. Its molecular formula is C10H20N2O4 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-bis[1-(hydroxymethyl)propyl]ethanediamide is 232.14230712 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Surface-active Properties

N,N'-bis[1-(hydroxymethyl)propyl]ethanediamide derivatives have been explored for their surface-active properties. For example, sulfobetaine-type zwitterionic gemini surfactants synthesized from reactions involving similar compounds exhibit interesting physicochemical characteristics, such as micelle formation and surface tension modification. These properties are crucial in applications ranging from detergents to drug delivery systems (Yoshimura et al., 2006).

Catalysis in Organic Synthesis

Compounds structurally related to N,N'-bis[1-(hydroxymethyl)propyl]ethanediamide have been employed as ligands in copper-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis, enabling the formation of C-N, C-S, and C-O bonds, which are pivotal in pharmaceuticals and materials science (Chen & Chen, 2006).

Antimicrobial Activity

Derivatives of N,N'-bis[1-(hydroxymethyl)propyl]ethanediamide have shown promising antimicrobial activities. Studies on N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives reveal significant efficacy against various bacterial strains, suggesting potential for developing new antimicrobial agents (Musa et al., 2010).

Dental Material Development

In the field of dental materials, N,N'-dimethyl,-N,N'-di(methacryloxyethyl)-1,6-hexanediamine, a related compound, has been synthesized for use in dental restorations. This demonstrates the versatility of such compounds in creating polymerizable amine coinitiators, improving the performance of dental resin systems (Nie & Bowman, 2002).

Environmental Science and Bioremediation

Compounds similar to N,N'-bis[1-(hydroxymethyl)propyl]ethanediamide have been investigated for their role in environmental science, particularly in bioremediation. For instance, laccase enzymes from certain fungi have been used in systems to degrade environmental pollutants like Bisphenol A, demonstrating the potential for using derivatives of N,N'-bis[1-(hydroxymethyl)propyl]ethanediamide in environmental cleanup efforts (Chhaya & Gupte, 2013).

Properties

IUPAC Name

N,N'-bis(1-hydroxybutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-3-7(5-13)11-9(15)10(16)12-8(4-2)6-14/h7-8,13-14H,3-6H2,1-2H3,(H,11,15)(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYOSLMALKKKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC(CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332859
Record name ST040666
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61051-12-5
Record name ST040666
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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